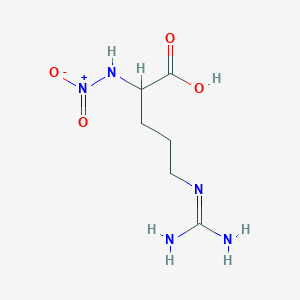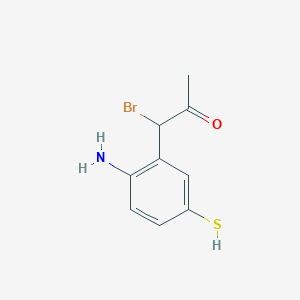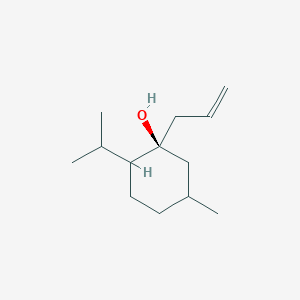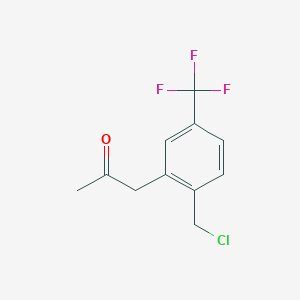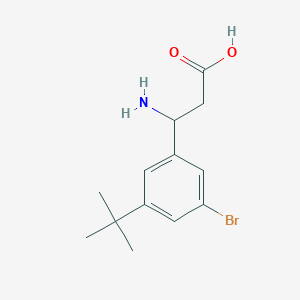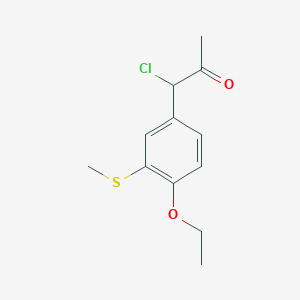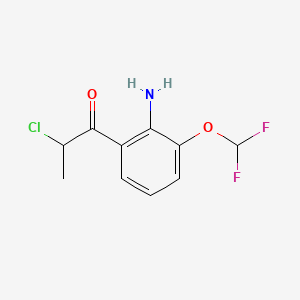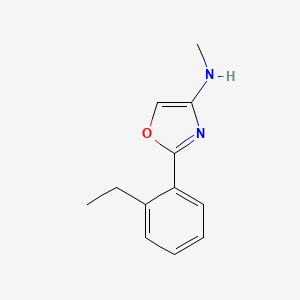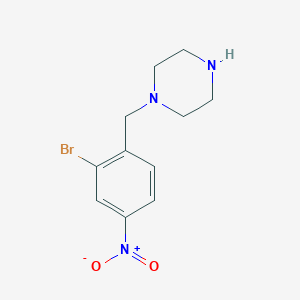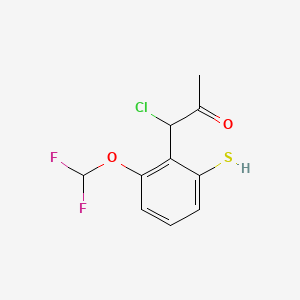
4-((3-(Trifluoromethoxy)phenyl)thio)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-(Trifluoromethoxy)phenyl)thio)butanoic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a butanoic acid moiety via a thioether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(Trifluoromethoxy)phenyl)thio)butanoic acid typically involves the following steps:
Formation of the Thioether Linkage: The initial step involves the reaction of 3-(trifluoromethoxy)thiophenol with an appropriate butanoic acid derivative. This reaction is usually carried out under basic conditions using a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating the nucleophilic attack on the butanoic acid derivative.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable trifluoromethoxy precursor reacts with the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
4-((3-(Trifluoromethoxy)phenyl)thio)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted phenyl derivatives
Aplicaciones Científicas De Investigación
4-((3-(Trifluoromethoxy)phenyl)thio)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability or resistance to degradation.
Mecanismo De Acción
The mechanism of action of 4-((3-(Trifluoromethoxy)phenyl)thio)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets by increasing hydrophobic interactions and improving metabolic stability. The thioether linkage may also play a role in modulating the compound’s reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethoxy)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a butanoic acid moiety.
3-[4-(Trifluoromethoxy)phenyl]butanoic acid: Similar but lacks the thioether linkage.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
4-((3-(Trifluoromethoxy)phenyl)thio)butanoic acid is unique due to the presence of both the trifluoromethoxy group and the thioether linkage, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various applications in scientific research and industry.
Propiedades
Número CAS |
2055840-98-5 |
|---|---|
Fórmula molecular |
C11H11F3O3S |
Peso molecular |
280.27 g/mol |
Nombre IUPAC |
4-[3-(trifluoromethoxy)phenyl]sulfanylbutanoic acid |
InChI |
InChI=1S/C11H11F3O3S/c12-11(13,14)17-8-3-1-4-9(7-8)18-6-2-5-10(15)16/h1,3-4,7H,2,5-6H2,(H,15,16) |
Clave InChI |
JCVDODOVCGLPED-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)SCCCC(=O)O)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


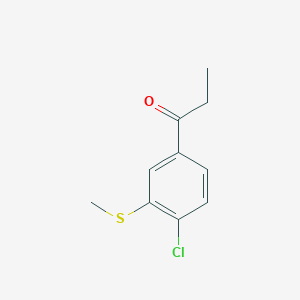
![N-(9-((4AR,6R,7R,7AR)-2,2-DI-Tert-butyl-7-((tert-butyldimethylsilyl)oxy)tetrahydro-4H-thieno[3,2-D][1,3,2]dioxasilin-6-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)isobutyramide](/img/structure/B14057053.png)
